![molecular formula C42H66N2O12 B120012 (E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone CAS No. 152271-00-6](/img/structure/B120012.png)
(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone, commonly referred to as BPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPP is a derivative of the drug carvedilol, which is used to treat hypertension and heart failure. However, BPP has unique properties that make it a valuable tool for researchers in a variety of fields.
作用机制
BPP works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, BPP inhibits the activity of protein kinases, which are enzymes that regulate cell signaling pathways. By inhibiting these enzymes, BPP is able to slow down the growth of cancer cells and improve cognitive function in Alzheimer's disease.
生化和生理效应
BPP has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and cognitive-enhancing properties, BPP has also been shown to have anti-inflammatory effects. This makes it a potential candidate for the development of new anti-inflammatory drugs.
实验室实验的优点和局限性
One of the main advantages of using BPP in scientific research is its specificity. BPP is able to target specific enzymes and signaling pathways, making it a valuable tool for studying the mechanisms of disease. However, one limitation of using BPP is its potential toxicity. Like all chemicals, BPP can be toxic at high concentrations, so researchers must take precautions when handling and using it in experiments.
未来方向
There are many potential future directions for research involving BPP. One area of interest is in the development of new cancer therapies. BPP has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new drugs that target specific types of cancer. Another area of interest is in the development of new anti-inflammatory drugs. BPP has been shown to have anti-inflammatory effects, and further research could lead to the development of new drugs that are more effective and have fewer side effects than current treatments. Finally, BPP could be further studied for its potential use in the treatment of Alzheimer's disease. While early studies have shown promise, more research is needed to determine the safety and efficacy of BPP in humans.
合成方法
BPP can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and the final product is obtained through purification and isolation techniques. The synthesis of BPP is well-established and has been optimized for high yield and purity.
科学研究应用
BPP has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. BPP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. BPP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
属性
CAS 编号 |
152271-00-6 |
|---|---|
产品名称 |
(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone |
分子式 |
C42H66N2O12 |
分子量 |
791 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/2C19H31NO4.C4H4O4/c2*1-4-6-9-20-12-18(22)14-24-19-8-7-16(15(3)21)11-17(19)13-23-10-5-2;5-3(6)1-2-4(7)8/h2*7-8,11,18,20,22H,4-6,9-10,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI 键 |
RXHAVZKBWXIJFJ-UHFFFAOYSA-N |
手性 SMILES |
CCCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.CCCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.CCCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.C(=CC(=O)O)C(=O)O |
规范 SMILES |
CCCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.CCCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.C(=CC(=O)O)C(=O)O |
同义词 |
but-2-enedioic acid, 1-[4-(3-butylamino-2-hydroxy-propoxy)-3-(propoxym ethyl)phenyl]ethanone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



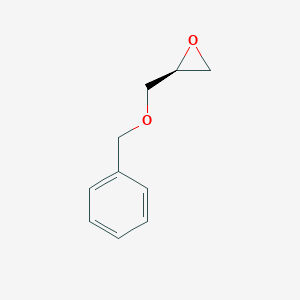
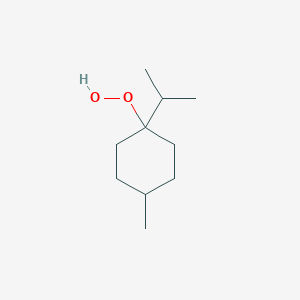
![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)
![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B119941.png)
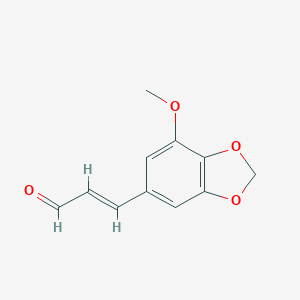

![(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide](/img/structure/B119945.png)
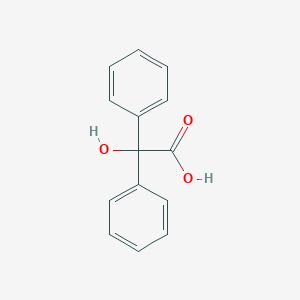
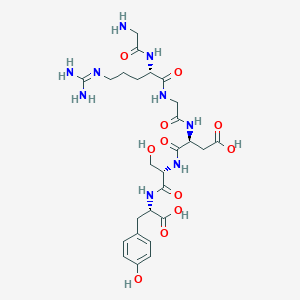
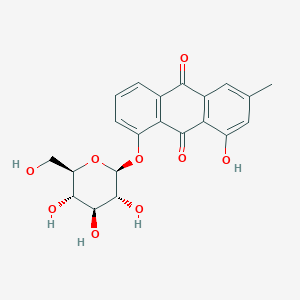
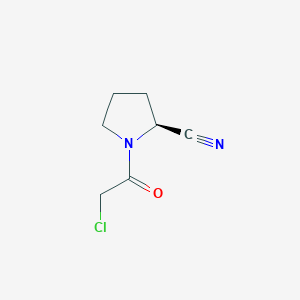
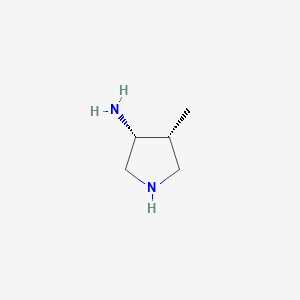
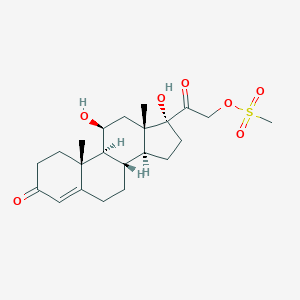
![2-[2-(Dimethylamino)ethyl]-1-indanone](/img/structure/B119977.png)